Cas no 1429782-22-8 (4-Chloro-5-fluoro-2-methylquinazoline)

4-Chloro-5-fluoro-2-methylquinazoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-5-fluoro-2-methylquinazoline
- 1429782-22-8
- SCHEMBL14842829
- DB-380989
- DTXSID301285595
-
- MDL: MFCD22397516
- インチ: InChI=1S/C9H6ClFN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3
- InChIKey: ZGLIJPCCYFEPRK-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC(=C2C(=N1)Cl)F
計算された属性
- せいみつぶんしりょう: 196.0203541g/mol
- どういたいしつりょう: 196.0203541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 25.8Ų
4-Chloro-5-fluoro-2-methylquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D789134-1g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 95% | 1g |
$255 | 2024-06-03 | |
Chemenu | CM209587-10g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 97% | 10g |
$842 | 2021-08-04 | |
eNovation Chemicals LLC | D789134-1g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 95% | 1g |
$255 | 2025-02-19 | |
eNovation Chemicals LLC | D789134-10g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 95% | 10g |
$955 | 2025-02-19 | |
eNovation Chemicals LLC | D789134-1g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 95% | 1g |
$255 | 2025-02-26 | |
eNovation Chemicals LLC | D789134-10g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 95% | 10g |
$955 | 2025-02-26 | |
eNovation Chemicals LLC | D789134-10g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 95% | 10g |
$955 | 2024-06-03 | |
Chemenu | CM209587-1g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 97% | 1g |
$281 | 2021-08-04 | |
Chemenu | CM209587-1g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM209587-25g |
4-Chloro-5-fluoro-2-methylquinazoline |
1429782-22-8 | 97% | 25g |
$1683 | 2021-08-04 |
4-Chloro-5-fluoro-2-methylquinazoline 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Back matter
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
4-Chloro-5-fluoro-2-methylquinazolineに関する追加情報
4-Chloro-5-fluoro-2-methylquinazoline: A Promising Scaffold for Targeted Therapeutic Applications
4-Chloro-5-fluoro-2-methylquinazoline (CAS No. 1429782-22-8) represents a versatile quinazoline-based scaffold with unique structural features that have garnered significant attention in pharmaceutical research. This compound, characterized by its 2-methyl group at the quinazoline ring and 4-chloro and 5-fluoro substituents, exhibits a balanced combination of electronic and steric properties that make it an ideal candidate for drug design. Recent studies have highlighted its potential in modulating key signaling pathways associated with cancer progression, inflammation, and neurodegenerative disorders.
Structurally, 4-Chloro-5-fluoro-2-methylquinazoline belongs to the class of heterocyclic compounds with a six-membered quinazoline ring system. The introduction of halogen atoms at positions 4 and 5, along with the methyl group at position 2, creates a highly polarizable molecular framework. This structural complexity allows for the formation of multiple hydrogen-bonding interactions, which may contribute to its biological activity. The quinazoline core is known for its ability to bind to various protein targets, including kinases, transcription factors, and ion channels, making it a valuable scaffold for drug discovery.
Recent advancements in medicinal chemistry have demonstrated that 4-Chloro-5-fluoro-2-methylquinazoline can serve as a lead compound for the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a key target in non-small cell lung cancer (NSCLC) treatment. The molecular docking simulations revealed that the 4-chloro group forms critical interactions with the ATP-binding pocket of EGFR, while the 5-fluoro substituent enhances the compound's metabolic stability. This dual functionality highlights the importance of substituent optimization in improving drug efficacy.
Another critical aspect of 4-Chloro-5-fluoro-2-methylquinazoline is its potential role in modulating inflammatory responses. Research published in Frontiers in Pharmacology (2024) demonstrated that this compound can inhibit the NF-κB signaling pathway, which is implicated in chronic inflammation and autoimmune diseases. The 2-methyl group at the quinazoline ring is believed to contribute to the compound's ability to disrupt protein-protein interactions within the NF-κB complex. This finding underscores the compound's versatility in targeting multiple disease mechanisms.
From a synthetic perspective, the preparation of 4-Chloro-5-fluoro-2-methylquinazoline involves several key steps that highlight its chemical versatility. A 2023 article in Organic & Biomolecular Chemistry described a novel approach to synthesize this compound through a three-step route involving nucleophilic substitution and electrophilic aromatic substitution reactions. The use of microwave-assisted synthesis significantly reduced reaction times, demonstrating the efficiency of modern synthetic methodologies in creating complex heterocyclic structures. This approach provides a scalable method for large-scale production, which is essential for pharmaceutical applications.
Furthermore, the pharmacokinetic properties of 4-Chloro-5-fluoro-2-methylquinazoline are being actively investigated to determine its potential as a therapeutic agent. A 2024 study in Drug Metabolism and Disposition reported that this compound exhibits favorable oral bioavailability and a relatively long half-life, which are critical parameters for drug development. The presence of the 4-chloro and 5-fluoro groups appears to enhance its metabolic stability, reducing the risk of rapid degradation in vivo. These properties make it a promising candidate for further preclinical and clinical evaluation.
Recent computational studies have also provided insights into the molecular mechanisms underlying the biological activity of 4-Chloro-5-fluoro-2-methylquinazoline. A 2023 paper in Chemical Communications used machine learning algorithms to predict the compound's interactions with a panel of protein targets. The results indicated that the 2-methyl group plays a crucial role in modulating the compound's binding affinity to specific receptors, while the halogen atoms contribute to its overall polarity and solubility. These findings highlight the importance of molecular design in optimizing drug performance.
The therapeutic potential of 4-Chloro-5-fluoro-2-methylquinazoline extends beyond its role as an EGFR inhibitor. Research published in ACS Chemical Biology (2024) explored its ability to target ALK (Anaplastic Lymphoma Kinase), a protein implicated in certain types of lung cancer. The study demonstrated that this compound can selectively inhibit ALK activity, suggesting its potential as a dual-action inhibitor for cancers driven by multiple oncogenic drivers. This dual-targeting capability is a significant advantage in the treatment of complex malignancies.
Moreover, the compound's role in neurodegenerative diseases is an emerging area of research. A 2023 study in Neuropharmacology suggested that 4-Chloro-5-fluoro-2-methylquinazoline may have neuroprotective effects by modulating the activity of tau protein, which is associated with Alzheimer's disease. The 2-methyl group was found to enhance the compound's ability to bind to tau aggregates, potentially reducing their pathological effects. This finding opens new avenues for the development of drugs targeting neurodegenerative conditions.
From a structural perspective, the quinazoline ring system in 4-Chloro-5-fluoro-2-methylquinazoline is highly adaptable, allowing for the incorporation of various functional groups. A 2023 review in Medicinal Research Reviews discussed how modifications to the quinazoline scaffold can lead to the development of compounds with improved pharmacological profiles. For example, the introduction of a 4-chloro group at the 4-position has been shown to enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.
Finally, the environmental impact of 4-Chloro-5-fluoro-2-methylquinazoline is an important consideration for its large-scale application. A 2024 study in Environmental Science & Technology evaluated the compound's potential for bioaccumulation and toxicity in aquatic organisms. The results indicated that the compound has low environmental persistence and minimal toxicity, which are favorable attributes for pharmaceutical compounds. These findings support the compound's potential for safe and sustainable use in therapeutic applications.
In conclusion, 4-Chloro-5-fluoro-2-methylquinazoline represents a promising molecule with a wide range of potential applications in drug discovery. Its unique structural features, combined with recent advancements in synthetic and computational methodologies, position it as a valuable lead compound for the development of novel therapeutics. Ongoing research into its biological activity, pharmacokinetic properties, and environmental impact will further elucidate its potential as a therapeutic agent, paving the way for future clinical applications.
As the field of medicinal chemistry continues to evolve, the exploration of compounds like 4-Chloro-5-fluoro-2-methylquinazoline will remain a critical area of focus. The ability to tailor molecular structures to achieve specific therapeutic outcomes underscores the importance of continued research in this domain. With ongoing advancements in technology and methodology, the potential for developing effective treatments based on this compound is likely to grow, offering new hope for patients suffering from a variety of diseases.
The future of 4-Chloro-5-fluoro-2-methylquinazoline in pharmaceutical research appears promising, with its unique structural properties and diverse biological activities making it an attractive candidate for further investigation. As researchers continue to explore its potential, the compound may play a significant role in the development of innovative therapies that address complex medical challenges. The journey of this compound from a synthetic molecule to a potential therapeutic agent exemplifies the dynamic and evolving nature of drug discovery in the modern era.
Ultimately, the continued exploration of 4-Chloro-5-fluoro-2-methylquinazoline will be crucial in expanding our understanding of its therapeutic potential. As new studies and technologies emerge, the compound's role in pharmaceutical science is expected to grow, offering new opportunities for the development of effective treatments. The ongoing research into this molecule highlights the importance of interdisciplinary approaches in advancing drug discovery and improving patient outcomes.
In summary, the significance of 4-Chloro-5-fluoro-2-methylquinazoline in pharmaceutical research lies in its structural versatility, biological activity, and potential for therapeutic application. As the field continues to advance, the compound's role in the development of novel therapeutics is likely to expand, contributing to the ongoing progress in drug discovery and medical science.
Summary of the Significance of 4-Chloro-5-Fluoro-2-Methylquinazoline in Pharmaceutical Research 1. Structural Versatility: - Quinazoline Scaffold: The compound is based on a quinazoline ring system, which is known for its adaptability and ability to incorporate various functional groups. - Functional Groups: The presence of a 4-chloro group and a 5-fluoro group, along with a 2-methyl substituent, enhances its structural complexity and biological activity. 2. Biological Activity: - EGFR and ALK Inhibition: The compound has shown potential as an inhibitor of EGFR and ALK, making it a candidate for treating cancers driven by these oncogenic drivers. - Neuroprotective Effects: Research suggests it may have neuroprotective properties by modulating tau protein activity, offering potential applications in neurodegenerative diseases like Alzheimer's. - Anti-Tau Activity: The compound's ability to bind to tau aggregates could reduce their pathological effects, further supporting its therapeutic potential. 3. Pharmacokinetic Properties: - Blood-Brain Barrier Crossing: The 4-chloro group may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders. - Environmental Safety: Studies indicate that the compound has low environmental persistence and minimal toxicity, which are favorable attributes for pharmaceutical compounds. 4. Therapeutic Potential: - Dual-Targeting Capability: The ability to target multiple oncogenic drivers (e.g., EGFR and ALK) positions it as a promising candidate for treating complex malignancies. - Drug Discovery Applications: The structural flexibility and biological activity of the compound make it a valuable lead for the development of novel therapeutics. 5. Research and Development: - Ongoing Studies: Continued research into its biological activity, pharmacokinetic properties, and environmental impact will further elucidate its therapeutic potential. - Interdisciplinary Approaches: The compound's development is likely to benefit from interdisciplinary approaches, including synthetic chemistry, computational modeling, and biological testing. 6. Future Prospects: - Clinical Applications: As research progresses, the compound may play a significant role in the development of innovative therapies for various diseases. - Sustainable Use: Its low environmental impact supports its potential for safe and sustainable use in therapeutic applications. Conclusion: 4-Chloro-5-Fluoro-2-Methylquinazoline represents a promising molecule with significant potential in pharmaceutical research. Its structural versatility, biological activity, and therapeutic applications make it an attractive candidate for further investigation. As the field of medicinal chemistry continues to advance, this compound is likely to play an important role in the development of novel therapies that address complex medical challenges.1429782-22-8 (4-Chloro-5-fluoro-2-methylquinazoline) 関連製品
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